molecular formula C13H19Br2N3O2 B013515 Bromotrimethylammoniumbimane Bromide CAS No. 71418-45-6

Bromotrimethylammoniumbimane Bromide

Cat. No. B013515
CAS RN: 71418-45-6
M. Wt: 409.12 g/mol
InChI Key: FCRPMMVPBVOKQS-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of alkyltrimethylammonium bromides, like cetyltrimethylammonium bromide, involves a series of steps starting from fatty acids or alcohols, leading to the target quaternary ammonium compounds. An elegant synthesis of hexadecyltrimethylammonium bromide demonstrates a high-yield and purity approach, suggesting a pathway that might be applicable for synthesizing Bromotrimethylammoniumbimane bromide (Gurudutt, Srinivas, & Srinivas, 1993).

Molecular Structure Analysis

Studies on related compounds like dioctadecyldimethylammonium bromide have elucidated detailed molecular structures, including crystal and molecular arrangements. These insights can inform the understanding of the molecular structure of Bromotrimethylammoniumbimane bromide, emphasizing the role of alkyl chains and the quaternary ammonium head in defining structure (Okuyama et al., 1988).

Chemical Reactions and Properties

The chemical behavior of alkyltrimethylammonium bromides in reactions, such as their role in catalysis and interaction with other molecules, offers insights into the reactivity of Bromotrimethylammoniumbimane bromide. For instance, cetyltrimethylammonium bromide has been shown to catalyze the oxidation of ethylenediaminetetraacetic acid by permanganate, indicating the potential catalytic activities of similar compounds (Malik & Khan, 2008).

Physical Properties Analysis

The critical micellar concentration (CMC), aggregation behavior, and interfacial properties of alkyltrimethylammonium bromides have been extensively studied, revealing the influence of alkyl chain length on these properties. These findings can be extrapolated to predict the behavior of Bromotrimethylammoniumbimane bromide in solution and its potential applications in forming micelles or interacting with biological membranes (Ray et al., 2005).

Chemical Properties Analysis

The antimicrobial activity of various n-alkyltrimethylammonium bromides, demonstrating the relationship between alkyl chain length and microbial inhibition, suggests potential biocidal properties for Bromotrimethylammoniumbimane bromide. This indicates its possible applications in antimicrobial formulations (Gilbert & Al-Taae, 1985).

Scientific Research Applications

  • Isolation of Mucoproteins : Cetyltrimethylammonium bromide, a similar compound, has been effective in isolating homogeneous mucoproteins from chronic bronchitis sputum, providing insights into their carbohydrates and amino acid composition (Atassi, Barker, & Stacey, 1962).

  • Adsorption of Hexavalent Chromium : Graphene modified with cetyltrimethylammonium bromide can effectively adsorb hexavalent chromium from aqueous solutions, useful in environmental remediation (Wu et al., 2013).

  • RNA and DNA Separation : The compound is still effective for separating RNA from DNA, although the nature of the procedure has evolved over time (Jones, 1963).

  • Titration of Perchlorate : It offers a sensitive and cost-effective method for the titration of perchlorate, with a wide pH range applicability (Selig, 1979).

  • Zeta Potentials and Surfactant Solutions : In aqueous surfactant solutions, cetyltrimethylammonium bromide shows interesting properties like an isoelectric point and charge reversal at excess salicylate concentrations, relevant in colloid and surface science (Shukla & Rehage, 2008).

  • Bimane Fluorescent Labels : Bimane fluorescent labels, including derivatives of Bromotrimethylammoniumbimane Bromide, have been used to label hemoglobin, membrane proteins, and glutathione in human red cells, showing wide applicability in biological materials (Kosower et al., 1979).

Safety And Hazards

As with any chemical reagent, proper handling and precautions are essential. Refer to safety data sheets (SDS) for specific information on handling, storage, and disposal. Avoid inhalation, skin contact, and ingestion. Always work in a well-ventilated area and use appropriate personal protective equipment .

properties

IUPAC Name

[7-(bromomethyl)-2,6-dimethyl-3,5-dioxopyrazolo[1,2-a]pyrazol-1-yl]methyl-trimethylazanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN3O2.BrH/c1-8-10(6-14)15-11(7-17(3,4)5)9(2)13(19)16(15)12(8)18;/h6-7H2,1-5H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCRPMMVPBVOKQS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=C(C(=O)N2C1=O)C)CBr)C[N+](C)(C)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Br2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70332981
Record name qBBr
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70332981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bromotrimethylammoniumbimane Bromide

CAS RN

71418-45-6
Record name Bromobimane q
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71418-45-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name qBBr
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70332981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H,7H-Pyrazolo[1,2-a]pyrazole-3-methanaminium, 5-(bromomethyl)-N,N,N,2,6-pentamethyl-1,7-dioxo-, bromide (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bromotrimethylammoniumbimane Bromide
Reactant of Route 2
Bromotrimethylammoniumbimane Bromide
Reactant of Route 3
Bromotrimethylammoniumbimane Bromide
Reactant of Route 4
Reactant of Route 4
Bromotrimethylammoniumbimane Bromide
Reactant of Route 5
Bromotrimethylammoniumbimane Bromide

Citations

For This Compound
6
Citations
A Shibata, Y Ishima, M Ikeda, H Sato, T Imafuku… - Biochemical and …, 2016 - Elsevier
… The fluorescent probe results showed that Alexa Fluor 680 conjugated maleimide (Red-Mal) was a suitable assay and bromotrimethylammoniumbimane bromide appeared to be a …
Number of citations: 25 www.sciencedirect.com
Q Zhu, DWK Lee, JR Casey - Journal of Biological Chemistry, 2003 - ASBMB
… the membrane-permeant cysteine-directed reagent biotin maleimide, with or without prior labeling with the membrane-impermeant reagents, bromotrimethylammoniumbimane bromide (…
Number of citations: 189 www.jbc.org
M Bogdanov, W Zhang, J **e, W Dowhan - Methods, 2005 - Elsevier
… Anionic lucifer yellow iodoacetamide (LYIA) and positively charged bromotrimethylammoniumbimane bromide (BTMB) have also been used as blocking reagents in …
Number of citations: 171 www.sciencedirect.com
T Hirai, N Hamasaki, T Yamaguchi… - Biochemistry and Cell …, 2011 - cdnsciencepub.com
… to be located at loop 13−14 because they are accessible not only to biotin maleimide but also to the membrane-impermeant reagent bromotrimethylammoniumbimane bromide (qBBr). …
Number of citations: 16 cdnsciencepub.com
MF Priest, EEL Lee, F Bezanilla - Elife, 2021 - elifesciences.org
Positively charged amino acids respond to membrane potential changes to drive voltage sensor movement in voltage-gated ion channels, but determining the displacements of voltage …
Number of citations: 3 elifesciences.org
Q Zhu - 2004 - era.library.ualberta.ca
Human plasma CI/HCO3'anion exchange protein 1 (AE1), is the major integral membrane protein in the erythrocyte, performs tightly coupled one to one electroneutral exchange of Cl'…
Number of citations: 0 era.library.ualberta.ca

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